molecular formula C10H12N2O3 B1674912 L-kynurenine CAS No. 2922-83-0

L-kynurenine

Cat. No. B1674912
CAS RN: 2922-83-0
M. Wt: 208.21 g/mol
InChI Key: YGPSJZOEDVAXAB-UHFFFAOYSA-N
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Description

L-kynurenine is a metabolite of the amino acid L-tryptophan used in the production of niacin . It is synthesized by the enzyme tryptophan dioxygenase, which is made primarily but not exclusively in the liver, and indoleamine 2,3-dioxygenase, which is made in many tissues in response to immune activation .


Synthesis Analysis

This compound is synthesized from L-tryptophan through the kynurenine pathway . The main metabolic route of tryptophan degradation is the kynurenine pathway . A simple synthetic procedure for the efficient preparation of enantiomerically pure this compound from L-aspartic acid has been presented .


Molecular Structure Analysis

The molecular formula of this compound is C10H12N2O3 . Its average mass is 208.214 Da and its monoisotopic mass is 208.084793 Da .


Chemical Reactions Analysis

Most metabolites of the kynurenine pathway are neuroactive and have essential roles in the regulation of NMDA (N-methyl-D-aspartate) receptor function and free radical production . The targeted LC-MS/MS analysis of kynurenines is based on monitoring retention times and precursor ions to product ions transitions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular formula of C10H12N2O3 and a molecular weight of 208.21 .

Scientific Research Applications

Neurodegenerative Disorders

L-kynurenine and its metabolites have been linked to neurodegenerative diseases. Quinolinic acid, a metabolite of this compound, is implicated in disorders such as the AIDS-dementia complex and Huntington's disease. Kynurenic acid, another metabolite, is used in identifying glutamate-releasing synapses and is being developed as a treatment for epilepsy and stroke (Stone, 2001).

Antioxidant Properties

This compound has been studied for its antioxidant properties. It is efficient at scavenging reactive oxygen species (ROS) and can prevent oxidative degradation of DNA and proteins. In rat brain homogenates, it diminishes oxidative effects induced by FeSO4 and increases the content and activity of glutathione-related enzymes (Ramírez Ortega et al., 2021).

Neuroprotection

This compound serves as a precursor to kynurenic acid, which inhibits N-methyl-D-aspartate receptors. Studies have shown that this compound can be neuroprotective in cases of brain ischemia, reducing neuronal injury in the cortex (Robotka et al., 2008).

Biosensing and Detection

Molecularly imprinted photonic crystal hydrogel sensors have been developed for detecting this compound in human serum. These sensors are selective for this compound and demonstrate a visible color shift upon binding, offering potential for diagnostic applications (Rizvi et al., 2020).

Alzheimer's Disease

In Alzheimer's disease (AD), the biosynthetic machinery of kynurenic acid, a metabolite of this compound, shows altered activity. Elevated levels of kynurenic acid in certain brain regions of AD patients suggest a compensatory response to the disease's progression (Baran et al., 1999).

Molecular Research and Drug Development

Diverse biosynthetic approaches are being explored to create this compound derivatives for drug discovery, particularly in neurological disorders. Techniques like diversity-oriented biosynthesis yield this compound-based compounds with a range of biological activities (Wu et al., 2023).

Mechanism of Action

Target of Action

L-Kynurenine (L-KYN) is an endogenous metabolite that primarily targets the Aryl Hydrocarbon Receptor (AhR) . It also targets the Tryptophan Aminotransferase of Arabidopsis1/Tryptophan Aminotransferase Relateds (TAA1/TARs) , key enzymes in the indole-3-pyruvic acid pathway of auxin biosynthesis . Additionally, it acts on G protein-coupled receptor 35 (GPR35) .

Mode of Action

L-KYN acts as a competitive inhibitor of TAA1/TAR activity in ethylene-directed auxin biosynthesis . It binds effectively and selectively to the substrate pocket of TAA1/TAR proteins . As an alternate substrate of TAA1/TARs, it competitively and selectively inhibits their activity . Through its actions on GPR35, kynurenic acid, a metabolite of L-KYN, may induce the production of inositol trisphosphate and elicit Ca2+ mobilization .

Biochemical Pathways

L-KYN is an intermediate metabolite of the complex metabolic pathway that ends with NAD+, kynurenic acid, and xanthurenic acid . This pathway, known as the kynurenine pathway, is the major route of L-tryptophan (L-TRP) catabolism . The first and rate-limiting step in this pathway is catalyzed by three different enzymes: indoleamine 2,3-dioxygenase (IDO) 1, IDO2, and L-tryptophan 2,3-dioxygenase (TDO) .

Pharmacokinetics

It’s known that l-kyn is prone to oxidation, which may play a substantial role in its protective effects .

Result of Action

The action of L-KYN results in a variety of physiological and pathological outcomes. It influences endocrine, haemopoietic, gastrointestinal, immunomodulatory, inflammatory, bioenergetic metabolism, and neuronal functions . It also plays a key role in the immunomodulatory effects on several types of immune cells .

Action Environment

The action of L-KYN can be influenced by various environmental factors. For instance, in plants, the interactions between phytohormones are crucial for them to adapt to complex environmental changes . In the context of human health, the imbalanced state of kynurenine pathways has been associated with several pathological disorders, including HIV infections, cancer, autoimmune disorders, and neurodegenerative disorders .

properties

IUPAC Name

2-amino-4-(2-aminophenyl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c11-7-4-2-1-3-6(7)9(13)5-8(12)10(14)15/h1-4,8H,5,11-12H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGPSJZOEDVAXAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CC(C(=O)O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90861884
Record name 3-Anthraniloylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90861884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

343-65-7
Record name Kynurenine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=343-65-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Kynurenine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Anthraniloylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90861884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-2-diamino-γ-oxobenzenebutyric acid
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Record name KYNURENINE, (±)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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